Hexaminolevulinate

Übersicht

Beschreibung

Hexaminolevulinat ist eine Verbindung, die hauptsächlich als optisches Bildgebungsmittel eingesetzt wird. Es wird unter Markennamen wie Cysview und Hexvix vermarktet. Diese Verbindung wird bei der Blasezystoskopie mit blauem Licht eingesetzt, um nicht-muskelinvasives Blasenkarzinom, insbesondere papilläre Tumoren und Carcinoma in situ, zu detektieren. Hexaminolevulinat ist ein strukturelles Analogon der 5-Aminolävulinsäure, einem Vorläufer des Porphyrinrings von Häm. Wenn es blauem Licht ausgesetzt wird, fluoresziert es rot und erleichtert so die Visualisierung von Krebsgewebe .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Hexaminolevulinat wird durch Veresterung von 5-Aminolävulinsäure mit Hexanol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP), um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Esterprodukts zu verhindern.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Hexaminolevulinat hergestellt, indem 85 mg Hexaminolevulinatpulver in einem sterilen, farblosen Glasfläschchen mit 50 ml einem klaren, farblosen Lösungsmittel gelöst werden. Die Lösung wird dann rekonstituiert und vorsichtig gemischt, um eine vollständige Auflösung zu gewährleisten. Die rekonstituierte Lösung ist klar bis leicht opaleszent und farblos bis blassgelb .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexaminolevulinate is synthesized by esterification of 5-aminolevulinic acid with hexanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving 85 mg of this compound powder in a sterile, colorless glass vial containing 50 ml of a clear, colorless solvent. The solution is then reconstituted and mixed gently to ensure complete dissolution. The reconstituted solution is clear to slightly opalescent and colorless to pale yellow .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexaminolevulinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Protoporphyrin IX zu bilden, ein photoaktives Zwischenprodukt.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Die Aminogruppe in Hexaminolevulinat kann an Substitutionsreaktionen mit geeigneten Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Substitution: Elektrophile wie Alkylhalogenide können unter basischen Bedingungen mit der Aminogruppe reagieren.

Hauptprodukte:

Protoporphyrin IX: Wird während der Oxidation von Hexaminolevulinat gebildet.

Substituierte Derivate: Werden während Substitutionsreaktionen gebildet, an denen die Aminogruppe beteiligt ist

Wissenschaftliche Forschungsanwendungen

Hexaminolevulinat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer bei der Synthese von photoaktiven Verbindungen eingesetzt.

Biologie: Wird in Studien zur zellulären Aufnahme und zum Metabolismus von Porphyrin-Derivaten eingesetzt.

Medizin: Wird in der photodynamischen Diagnose und Therapie eingesetzt, insbesondere zur Detektion von Blasenkrebs.

Industrie: Wird bei der Entwicklung von diagnostischen Bildgebungsmitteln und fluoreszierenden Markern eingesetzt

5. Wirkmechanismus

Hexaminolevulinat ist ein Ester des Häm-Vorläufers 5-Aminolävulinsäure. Nach intravaginaler Verabreichung gelangt es in die Blasenschleimhaut und wird von den Schleimhautzellen aufgenommen. Innerhalb der Zellen wird Hexaminolevulinat in das photoaktive Zwischenprodukt Protoporphyrin IX umgewandelt. Wenn es blauem Licht (360-450 nm) ausgesetzt wird, fluoresziert Protoporphyrin IX rot und ermöglicht so die Visualisierung von Krebsgewebe. Diese bevorzugte Anhäufung und Fluoreszenz in Krebszellen ist auf Veränderungen in ihrer Hämsynthese und ihrem onkogenen Metabolismus zurückzuführen .

Ähnliche Verbindungen:

5-Aminolävulinsäure: Ein Vorläufer des Porphyrinrings von Häm, ähnlich wie Hexaminolevulinat.

Protoporphyrin IX: Ein photoaktives Zwischenprodukt, das aus Hexaminolevulinat gebildet wird.

Hexyl-5-Amino-4-Oxopentanoat: Ein weiteres Esterderivat der 5-Aminolävulinsäure.

Einzigartigkeit: Hexaminolevulinat ist aufgrund seiner hohen Internalisierungsrate und Umwandlung in Protoporphyrin IX durch Tumorzellen einzigartig. Diese Eigenschaft macht es besonders effektiv für den Einsatz in der photodynamischen Diagnose und Therapie und bietet eine klare Unterscheidung zwischen Krebs- und Normalgewebe unter blauem Licht .

Wirkmechanismus

Hexaminolevulinate is an ester of the heme precursor, 5-aminolevulinic acid. Upon intravesical administration, it enters the bladder mucosa and is internalized by mucosal cells. Inside the cells, this compound is converted into the photoactive intermediate protoporphyrin IX. When exposed to blue light (360-450 nm), protoporphyrin IX fluoresces red, allowing for the visualization of cancerous tissues. This preferential accumulation and fluorescence in cancer cells are due to alterations in their heme synthesis and oncogenic metabolism .

Vergleich Mit ähnlichen Verbindungen

5-Aminolevulinic Acid: A precursor to the porphyrin ring of heme, similar to hexaminolevulinate.

Protoporphyrin IX: A photoactive intermediate formed from this compound.

Hexyl 5-Amino-4-Oxopentanoate: Another ester derivative of 5-aminolevulinic acid.

Uniqueness: this compound is unique due to its high rate of internalization and conversion into protoporphyrin IX by tumor cells. This property makes it particularly effective for use in photodynamic diagnosis and therapy, providing a clear distinction between cancerous and normal tissues under blue light .

Biologische Aktivität

Hexaminolevulinate (HAL), an ester of the heme precursor aminolevulinic acid, is primarily utilized as an optical imaging agent in the field of urology, particularly for the detection of bladder cancer through fluorescence cystoscopy. This article explores the biological activity of HAL, focusing on its mechanism of action, pharmacological properties, clinical applications, and recent research findings.

This compound operates through a photodynamic mechanism. After being instilled into the bladder, HAL is absorbed by the bladder mucosa and converted intracellularly into protoporphyrin IX (PpIX). PpIX accumulates preferentially in neoplastic cells due to altered enzymatic activity compared to normal urothelium. When exposed to light at wavelengths between 360 and 450 nm, PpIX fluoresces, allowing for the visualization of cancerous tissues during cystoscopy. Tumor tissues emit a bright red fluorescence while normal tissues appear dark blue, enhancing the detection of malignant lesions .

Absorption and Distribution

- Bioavailability : Approximately 7% .

- Half-life : Biphasic elimination with an initial half-life of 39 minutes and a terminal half-life of about 76 hours .

- Metabolism : Rapidly metabolized in human blood; however, specific details on metabolism pathways remain limited .

Adverse Effects

While HAL is generally well-tolerated, potential adverse effects include local irritation and transient dysuria. No significant systemic toxicity has been reported in clinical studies .

Clinical Applications

This compound is primarily indicated for:

- Detection of Non-Muscle Invasive Bladder Cancer : Studies have shown that HAL enhances tumor detection rates compared to traditional white-light cystoscopy. It has been particularly effective in identifying carcinoma in situ and small tumors that may be missed by standard techniques .

Research Findings

Recent studies have expanded the understanding of HAL's biological activity beyond its use in bladder cancer detection. Key findings include:

- Photodynamic Therapy (PDT) : HAL has been investigated for its efficacy in PDT for various cancers. In vitro studies demonstrated that HAL-mediated PDT led to significant apoptosis in leukemia cell lines by targeting the peripheral benzodiazepine receptor (PBR) and activating apoptotic pathways .

- Fluorescence Intensity Studies : Research indicated that while HAL induces PpIX fluorescence in bladder cancer cells, this does not always correlate with cell viability. For instance, a study found that bladder cancer cells maintained viability despite decreased fluorescence intensity over time, suggesting that PpIX elution from cells may occur without loss of metabolic activity .

- Immune Microenvironment Alterations : A pilot study suggested that HAL-assisted blue light cystoscopy might influence the tumor microenvironment by altering immune cell infiltration patterns, potentially impacting treatment outcomes for bladder cancer patients .

Case Study 1: Efficacy in Bladder Cancer Detection

A clinical trial involving 50 patients demonstrated that HAL significantly improved the detection rates of bladder tumors during cystoscopy compared to traditional methods. The study highlighted HAL's ability to reveal lesions that were previously undetectable under white light conditions.

Case Study 2: Apoptosis Induction

In a laboratory setting, leukemia cell lines treated with HAL showed over 80% apoptosis rates when subjected to photodynamic therapy. The study concluded that HAL's effectiveness was substantially higher than that of its parent compound, aminolevulinic acid .

Eigenschaften

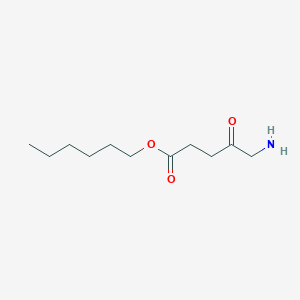

IUPAC Name |

hexyl 5-amino-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12/h2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQOILLJDKPETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161487 | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hexaminolevulinate is an ester of the heme precursor, aminolevulinic acid. After bladder instillation, hexaminolevulinate enters the bladder mucosa and is proposed to enter the intracellular space of mucosal cells where it is used as a precursor in the formation of the photoactive intermediate protoporphyrin IX (PpIX) and other photoactive porphyrins (PAPs). PpIX and PAPs are reported to accumulate preferentially in neoplastic cells as compared to normal urothelium, partly due to altered enzymatic activity in the neoplastic cells. After excitation with light at wavelengths between 360 and 450 nm, PpIX and other PAPs return to a lower energy level by fluorescing, which can be detected and used for cystoscopic detection of lesions. The fluorescence from tumor tissue appears bright red and demarcated, whereas the background normal tissue appears dark blue. Similar processes may occur in inflamed cells. | |

| Record name | Hexaminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

140898-97-1 | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaminolevulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMINOLEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7H20TKI67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.